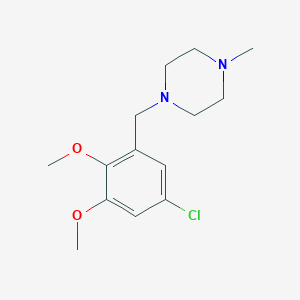
1-(5-chloro-2,3-dimethoxybenzyl)-4-methylpiperazine trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2,3-dimethoxybenzyl)-4-methylpiperazine trifluoroacetate is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as CDMB-4MeOPP and is a derivative of the piperazine family of compounds.
作用機序
The mechanism of action of CDMB-4MeOPP is not fully understood, but it is believed to involve modulation of the serotonergic and dopaminergic systems in the brain. CDMB-4MeOPP has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. In oncology, CDMB-4MeOPP has been shown to inhibit the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the growth and survival of cancer cells. In infectious diseases, CDMB-4MeOPP has been shown to inhibit viral replication by interfering with viral entry and/or replication.
Biochemical and Physiological Effects
CDMB-4MeOPP has been shown to have a variety of biochemical and physiological effects in animal models. In neuroscience, CDMB-4MeOPP has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. In oncology, CDMB-4MeOPP has been shown to inhibit the growth of cancer cells by targeting Hsp90. In infectious diseases, CDMB-4MeOPP has been shown to inhibit viral replication by interfering with viral entry and/or replication.
実験室実験の利点と制限
CDMB-4MeOPP has several advantages for use in lab experiments, including its high purity and well-documented synthesis method. However, there are also limitations to its use, including its relatively low solubility in water and its potential toxicity at high doses. Careful consideration should be given to the appropriate concentration and duration of exposure when conducting experiments with CDMB-4MeOPP.
将来の方向性
For research on CDMB-4MeOPP include further exploration of its therapeutic applications and optimization of its antiviral activity.
合成法
The synthesis of CDMB-4MeOPP involves the reaction of 2,3-dimethoxybenzaldehyde with 5-chloro-1-(piperazin-4-yl)methanamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with methyl iodide to form the final product, CDMB-4MeOPP. This synthesis method has been optimized for high yield and purity and is well-documented in the scientific literature.
科学的研究の応用
CDMB-4MeOPP has been studied for its potential therapeutic applications in a variety of areas, including neuroscience, oncology, and infectious diseases. In neuroscience, CDMB-4MeOPP has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a treatment for anxiety and depression. In oncology, CDMB-4MeOPP has been studied for its ability to inhibit the growth of cancer cells, particularly in breast and lung cancer models. In infectious diseases, CDMB-4MeOPP has been shown to have antiviral activity against a variety of viruses, including HIV and hepatitis C.
特性
IUPAC Name |
1-[(5-chloro-2,3-dimethoxyphenyl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-16-4-6-17(7-5-16)10-11-8-12(15)9-13(18-2)14(11)19-3/h8-9H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWARHFZFXGZTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C(=CC(=C2)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

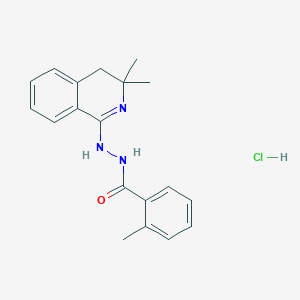
![1-[4-oxo-4-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)butyl]-2-piperidinone](/img/structure/B5139826.png)
![3-({[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-diethyl-2-pyridinamine](/img/structure/B5139831.png)
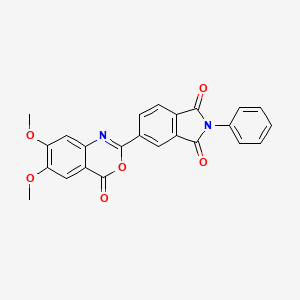

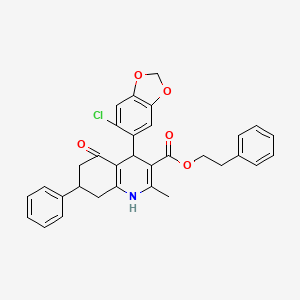
![2-(4-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5139867.png)
![1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane](/img/structure/B5139877.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5139879.png)
![N-[(5-bromo-2-furyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B5139887.png)
![N-[3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5139903.png)
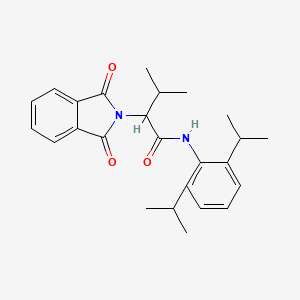
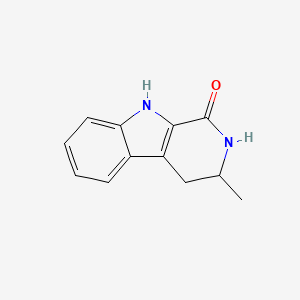
![4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139926.png)